molecular formula C23H21Cl2N3O3S B11210515 1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B11210515
M. Wt: 490.4 g/mol
InChI Key: UKFHATOPVJZTGI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chlorophenyl groups and a thieno[3,4-c]pyrazole moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of chlorophenyl groups and the cyclopentanecarboxamide moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide stands out due to its unique combination of structural features, including the thieno[3,4-c]pyrazole core and multiple chlorophenyl groups

Properties

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide

InChI

InChI=1S/C23H21Cl2N3O3S/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)26-21-19-13-32(30,31)14-20(19)27-28(21)18-9-7-17(25)8-10-18/h3-10H,1-2,11-14H2,(H,26,29)

InChI Key

UKFHATOPVJZTGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)Cl

Origin of Product

United States

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